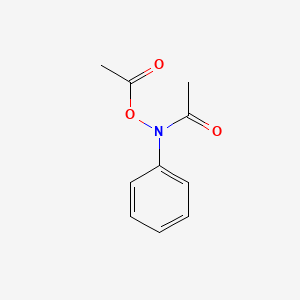

Hydroxylamine, N,O-diacetyl-N-phenyl-

Description

Historical Perspectives on Acylated Hydroxylamine (B1172632) Chemistry

The study of hydroxylamines dates back to the 19th century, with initial research focusing on their synthesis and basic reactivity. The parent compound, hydroxylamine (NH₂OH), was first prepared in 1865. Subsequently, the synthesis of N-phenylhydroxylamine in 1894 from the reduction of nitrobenzene (B124822) opened the door to exploring the chemistry of N-aryl hydroxylamines. wikipedia.orgnih.gov Early work demonstrated that N-phenylhydroxylamine is a thermally unstable compound prone to rearrangement, which led to investigations into its more stable acylated derivatives. orgsyn.org

The acylation of N-phenylhydroxylamine can lead to mono-acylated products, such as N-acetyl-N-phenylhydroxylamine, or di-acylated products. The controlled synthesis of these derivatives has been a subject of study, with methods developed to achieve selective N-acetylation. orgsyn.org The further acylation to form N,O-diacetylated compounds like Hydroxylamine, N,O-diacetyl-N-phenyl- represents a progression in this field, aiming to modulate the reactivity of the hydroxylamine core.

Scope and Significance of N,O-Diacetyl-N-phenylhydroxylamine within Hydroxylamine Derivatives

Hydroxylamine, N,O-diacetyl-N-phenyl- (see Table 1 for chemical properties) is a member of the N,O-diacylated N-arylhydroxylamine family. While specific research focusing exclusively on this compound is limited, its significance can be understood by examining its structural features and the reactivity of closely related analogues. The presence of two acetyl groups significantly influences the electronic properties and steric environment of the N-O bond.

The diacetylation renders the nitrogen atom electron-deficient and can influence the stability and reactivity of the N-O bond. This bond is of particular interest as it can undergo homolytic cleavage under certain conditions, such as photolysis, to generate reactive radical species. researchgate.net This property positions N,O-diacylated hydroxylamines as potential precursors for generating alkoxy and aminyl radicals, which are highly valuable intermediates in organic synthesis.

Table 1: Chemical and Physical Properties of Hydroxylamine, N,O-diacetyl-N-phenyl- and a Related Compound

| Property | Value (Hydroxylamine, N,O-diacetyl-N-phenyl-) | Value (N,O-Diacetyl-N-(p-styrylphenyl)hydroxylamine) |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₈H₁₇NO₃ |

| Molecular Weight | 193.19 g/mol (calculated) | 295.3 g/mol |

| IUPAC Name | N-acetyl-N-phenyl-O-acetylhydroxylamine | [N-acetyl-4-(2-phenylethenyl)anilino] acetate (B1210297) |

| CAS Number | Not available | 26594-44-5 |

Note: Data for Hydroxylamine, N,O-diacetyl-N-phenyl- is calculated or inferred due to limited direct experimental data in the searched literature. Data for the related compound is from PubChem.

Overview of Current Research Trajectories

Current research involving N,O-diacylated hydroxylamines is primarily directed towards their application in synthetic methodology. One significant area of investigation is their use as photochemical radical precursors. Studies on compounds like O-alkyl-N-acyl-N-phenylhydroxylamines have shown that irradiation with ultraviolet light can induce homolytic cleavage of the N-O bond. researchgate.net This generates alkoxy and acylaminyl radicals, which can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions.

The nature of the acyl and alkyl substituents on the hydroxylamine nitrogen and oxygen can be varied to fine-tune the reactivity and selectivity of the radical generation process. This tunability makes N,O-diacylated hydroxylamines attractive targets for the development of new synthetic methods.

Furthermore, the chemistry of related mono-acylated hydroxylamines continues to be an active area of research. For instance, N-acetyl-N-phenylhydroxylamine serves as a more stable precursor for various transformations where the parent N-phenylhydroxylamine is too reactive or unstable. orgsyn.org The selective synthesis of different acylated hydroxylamine derivatives remains a topic of interest for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

(N-acetylanilino) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFKVNMMCPKYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186605 | |

| Record name | Hydroxylamine, N,O-diacetyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32954-65-7 | |

| Record name | Hydroxylamine, N,O-diacetyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, N,O-diacetyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,o Diacetyl N Phenylhydroxylamine

Approaches to the N-Phenylhydroxylamine Moiety

N-phenylhydroxylamine (C₆H₅NHOH) is a crucial, though often unstable, intermediate. orgsyn.orgwikipedia.org Its synthesis is primarily achieved through the selective reduction of nitrobenzene (B124822), with oxidation of aniline (B41778) serving as an alternative route.

Catalytic Reduction Pathways of Nitroarenes to N-Phenylhydroxylamines

The catalytic reduction of nitroarenes, particularly nitrobenzene, is the most common and extensively studied method for producing N-phenylhydroxylamines. wikipedia.orgorgsyn.org The primary challenge lies in achieving selective four-electron reduction to the hydroxylamine (B1172632) without proceeding to the thermodynamically more stable six-electron reduction product, aniline. orgsyn.org A variety of catalytic systems have been developed to address this selectivity challenge.

Noble metals such as platinum, rhodium, and gold are frequently employed as catalysts. orgsyn.org Supported platinum catalysts, like Pt/SiO₂ and Pt/C, have been used to successfully hydrogenate various substituted nitroaromatics to their corresponding N-aryl hydroxylamines in excellent yields, sometimes up to 99%. rsc.org The key to achieving high selectivity with platinum catalysts often involves the addition of inhibitors or promoters. For instance, dimethyl sulfoxide (B87167) (DMSO) can be added to inhibit the further hydrogenation of the hydroxylamine to aniline, while small amounts of amines like triethylamine (B128534) can promote the initial conversion of the nitroaromatic. rsc.org

Transfer hydrogenation offers a convenient alternative to using high-pressure H₂ gas. This method can utilize hydrogen donors like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as rhodium on carbon (Rh/C), to reduce nitrobenzene. orgsyn.orgwikipedia.org This approach is particularly useful as the N-phenylhydroxylamine can be generated and used in a subsequent step without isolation, which is advantageous given its thermal instability. orgsyn.org Another effective system involves gold nanoparticles, which can catalyze the sodium borohydride-mediated reduction of nitrobenzene with exceptional selectivity for N-phenylhydroxylamine, particularly when water is used as the solvent under a nitrogen atmosphere. google.com

Less expensive metal reductants are also widely used. The classic laboratory preparation involves the reduction of nitrobenzene with zinc dust in the presence of ammonium (B1175870) chloride in an aqueous solution. wikipedia.orgorgsyn.orgchemicalbook.com

Table 1: Selected Catalytic Systems for the Reduction of Nitrobenzene to N-Phenylhydroxylamine

| Catalyst | Reductant / H₂ Source | Solvent / Conditions | Reported Yield / Selectivity | Reference |

|---|---|---|---|---|

| Pt/SiO₂ | H₂ (1 bar) | Isopropanol, with NEt₃ and DMSO at room temperature. | 98.8% HPLC yield, 98.8% selectivity. | rsc.org |

| 5% Rh/C | Hydrazine Hydrate | Tetrahydrofuran, 25–30°C. | High yield (used in situ). | orgsyn.org |

| Gold Nanoparticles (AuNP@PPh₂-PIILP) | NaBH₄ | Water, room temperature, N₂ atmosphere. | >99% selectivity. | google.com |

| Zn dust | Self (with NH₄Cl) | Water/Ethanol. | ~72% yield. | chemicalbook.com |

| Zn dust | Self (with CO₂) | CO₂/H₂O system, 25°C. | 88% yield. | orgsyn.org |

Oxidation of Anilines to N-Phenylhydroxylamines

The oxidation of anilines presents an alternative, though less common, synthetic route to N-phenylhydroxylamines. researchgate.net This method's primary difficulty is controlling the reaction to prevent over-oxidation. researchgate.net The desired N-phenylhydroxylamine is an intermediate in the oxidation pathway of aniline, which can proceed to form nitrosobenzene (B162901) and ultimately nitrobenzene. researchgate.net

Various oxidizing agents have been explored for this transformation. Secondary amines have been oxidized to their corresponding hydroxylamines using reagents like hydrogen peroxide or acylperoxides. google.com For primary amines like aniline, selective conversion can be achieved using systems such as a sodium tungstate (B81510) complex with a urea-hydrogen peroxide adduct. researchgate.net However, the hydroxylamine product can be susceptible to further oxidation, leading to lower yields and selectivity. researchgate.net

Recent research has explored base-catalyzed oxidation. For example, using hydrogen peroxide as the oxidant, the reaction's selectivity can be controlled by the choice of base; a mild base may favor the formation of azoxybenzene (B3421426) (formed via the condensation of nitrosobenzene and phenylhydroxylamine), while a stronger base can push the reaction toward nitrobenzene. researchgate.net A ruthenium-based complex, cis-[RuIV(bpy)₂(py)(O)]²⁺, has been shown to oxidize aniline in a stepwise manner, where N-phenylhydroxylamine is formed as a transient intermediate that is rapidly oxidized further. researchgate.net

Table 2: Selected Oxidation Systems for the Conversion of Aniline

| Oxidant | Catalyst / Conditions | Outcome | Reference |

|---|---|---|---|

| Urea-Hydrogen Peroxide (UHP) | Sodium tungstate | Selectively converts primary amines to hydroxylamines, but further oxidation is a challenge. | researchgate.net |

| Hydrogen Peroxide | Base (e.g., NaF or NaOMe) | N-phenylhydroxylamine is an intermediate; product selectivity (azoxybenzene vs. nitrobenzene) depends on base strength. | researchgate.net |

| cis-[RuIV(bpy)₂(py)(O)]²⁺ | Acetonitrile or Water/Acetone | Stepwise oxidation where N-phenylhydroxylamine is an intermediate that is rapidly oxidized to nitrosobenzene. | researchgate.net |

| Benzoyl Peroxide | N/A | A common method for synthesizing hydroxylamines from amines, but over-oxidation to a nitrone must be prevented. | wikipedia.org |

Acylation Strategies for N,O-Diacylated Hydroxylamines

Once N-phenylhydroxylamine is formed, the final step is acylation to yield the target N,O-diacetyl-N-phenylhydroxylamine. This requires the introduction of acetyl groups onto both the nitrogen and oxygen atoms.

Direct Acylation of Hydroxylamines with Activated Carboxylic Acid Derivatives or Acyl Chlorides

The most direct method for acylating N-phenylhydroxylamine involves using an activated carboxylic acid derivative, most commonly an acyl chloride such as acetyl chloride. orgsyn.orglibretexts.org The reaction between an acyl chloride and an amine (or hydroxylamine) is a type of nucleophilic addition-elimination. chemguide.co.ukdocbrown.info Given the instability of N-phenylhydroxylamine, this acylation is often performed in situ on the crude solution immediately following the reduction of nitrobenzene. orgsyn.org

A typical procedure involves adding acetyl chloride to a solution of N-phenylhydroxylamine at a low temperature (e.g., below 0°C). orgsyn.org A base, such as sodium bicarbonate, is included in the reaction mixture to neutralize the hydrogen chloride that is formed as a byproduct, preventing the acid-catalyzed rearrangement of the phenylhydroxylamine starting material. orgsyn.org

Selective Acylation Techniques for N- and O-Positions

Achieving N,O-diacylation requires careful control of reaction conditions, as the nitrogen and oxygen atoms exhibit different nucleophilicities. Generally, the nitrogen atom in a hydroxylamine is more nucleophilic than the oxygen atom, leading to preferential N-acylation to form an N-acyl-N-phenylhydroxylamine (a hydroxamic acid). organic-chemistry.org

Obtaining the N,O-diacetylated product involves driving the reaction further to acylate the hydroxyl group as well. Some acylation methods are known to produce mixtures of mono- and di-acylated products. orgsyn.org To favor the formation of the diacylated derivative, an excess of the acylating agent (acetyl chloride) would typically be used. Adjusting the base, solvent, or temperature may also influence the selectivity between N-acylation, O-acylation, and di-acylation. While specific protocols for the selective synthesis of N,O-diacetyl-N-phenylhydroxylamine are not extensively detailed, the formation of mixed products implies that diacylation is a feasible, if competitive, reaction pathway. orgsyn.org

Formation of Diacylated Hydroxylamine Derivatives from Related Precursors, such as N-Hydroxyarylsulfonamides

An alternative strategy involves the use of a precursor where the nitrogen atom is protected by a group that can be later replaced by an acetyl group. One such class of precursors is N-hydroxyarylsulfonamides. The synthesis of N,O-diacylated-N-hydroxyarylsulfonamides has been reported. nih.gov These compounds are prepared and studied as precursors that can release nitroxyl (B88944) (HNO) via hydrolysis. nih.gov

This pathway suggests a synthetic route where an N-hydroxy-N-phenylsulfonamide is first synthesized. Subsequent treatment with an acylating agent under appropriate conditions would lead to the N,O-diacylated sulfonamide derivative. While this specific class of compounds is known, the final conversion to N,O-diacetyl-N-phenylhydroxylamine would require a subsequent step to cleave the aryl-sulfonyl bond and replace it with an acetyl group, a process that is less direct than the methods described previously.

Novel Synthetic Routes and Advanced Methodologies

The synthesis of hydroxylamine derivatives, including N,O-diacetyl-N-phenylhydroxylamine, has evolved to incorporate more efficient, selective, and environmentally conscious methods. Advanced methodologies focus on improving reaction yields, minimizing waste, and achieving high levels of control over the chemical structure.

One-Pot Catalytic Reactions for Hydroxylamine Derivatives

One-pot catalytic reactions represent a significant advancement in chemical synthesis, offering streamlined processes that reduce the need for isolating intermediates, thereby saving time, solvents, and resources. The synthesis of N-phenylhydroxylamine, a direct precursor to N,O-diacetyl-N-phenylhydroxylamine, is a key area where these methods have been successfully applied.

A prominent one-pot approach involves the catalytic reduction of nitroaromatic compounds. nih.gov The selective reduction of nitrobenzene to N-phenylhydroxylamine without further reduction to aniline is a delicate process that requires carefully designed catalytic systems. nih.gov Catalytic transfer hydrogenation is a particularly effective technique, using a hydrogen donor like hydrazine hydrate in the presence of a metal catalyst. orgsyn.org

One established method uses 5% rhodium on carbon as a catalyst with hydrazine hydrate as the hydrogen donor in tetrahydrofuran. orgsyn.org This reaction proceeds efficiently at a controlled temperature of 25–30°C. The resulting N-phenylhydroxylamine is typically not isolated due to its thermal instability and propensity for rearrangement; instead, it is directly acylated in the same reaction vessel to produce a more stable derivative like N-acetyl-N-phenylhydroxylamine. orgsyn.org

Recent research has also explored other catalytic systems for the selective hydrogenation of nitroaromatics. Supported platinum catalysts, for instance, have shown high selectivity for N-aryl hydroxylamines. rsc.org The choice of solvent, catalyst support (e.g., Al2O3, SiO2), and additives can be tailored to optimize the yield and selectivity of the desired hydroxylamine derivative. rsc.org

While not directly yielding N,O-diacetyl-N-phenylhydroxylamine, related one-pot syntheses of hydroxamic acids from aldehydes and hydroxylamine highlight the utility of this approach for similar functional groups. nih.gov For example, a visible-light-mediated, metal-free photoorganocatalytic method has been developed for this transformation, demonstrating a move towards greener chemistry. nih.gov

| Catalyst System | Substrate | Product | Yield | Key Features |

| 5% Rhodium on Carbon / Hydrazine Hydrate | Nitrobenzene | N-Phenylhydroxylamine | High (used in-situ) | Convenient transfer hydrogenation; product is not isolated but directly converted to the N-acetyl derivative. orgsyn.org |

| 5 wt% Pt/Al2O3 / H2 | Nitrobenzene | N-Phenylhydroxylamine | 96.7% | High selectivity achieved with additives like dimethyl sulfoxide and NEt3 under 1 bar of hydrogen. rsc.org |

| 5 wt% Pt/SiO2 / H2 | Nitrobenzene | N-Phenylhydroxylamine | 97.0% | Effective system using nBuNH2 as an additive under ambient temperature and pressure. rsc.org |

| Photoorganocatalyst / Visible Light | Various Aldehydes + Hydroxylamine | Hydroxamic Acids | High to Excellent | Metal-free, green chemistry approach for a related class of hydroxylamine derivatives. nih.gov |

Stereo- and Regioselective Synthesis of Hydroxylamine Derivatives

Stereo- and regioselectivity are crucial in modern organic synthesis for creating specific isomers of complex molecules. While N,O-diacetyl-N-phenylhydroxylamine itself is achiral, the principles of selective synthesis are vital in the broader context of hydroxylamine chemistry, particularly when these compounds are used as intermediates for more complex targets.

Regioselectivity is highly relevant in the synthesis of substituted N-phenylhydroxylamines from corresponding nitroaromatic precursors. The catalytic hydrogenation methods described previously can be highly regioselective. For example, the reduction of a nitro group on a substituted benzene (B151609) ring can be achieved without affecting other functional groups, such as esters, on the aromatic ring. rsc.org The selection of the catalyst and reaction conditions is paramount to prevent unwanted side reactions like dehalogenation or reduction of other sensitive groups. researchgate.net

Furthermore, hydroxylamine derivatives are key reactants in selective cyclocondensation reactions. For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride can lead to different regioisomeric isoxazoles. rsc.org By carefully controlling the reaction conditions and the structure of the substrate, chemists can direct the synthesis toward a specific regioisomer, demonstrating regiochemical control in the formation of heterocyclic systems derived from hydroxylamine. rsc.org

In the realm of stereoselectivity, addition reactions involving derivatives of hydroxylamines can be controlled to produce specific stereoisomers. Although not directly related to the target compound, the diastereo- and regioselective addition of thioamide dianions to imines is a notable example. nih.gov This reaction produces N-thioacyl-1,2-diamines with high diastereoselectivity. The stereochemistry of the products can often be confirmed by methods such as X-ray diffraction. nih.gov Such methodologies underscore the advanced techniques available for controlling stereochemistry in reactions involving amine and amide functionalities related to hydroxylamine derivatives.

| Reaction Type | Reactants | Product Class | Selectivity Achieved | Significance |

| Catalytic Hydrogenation | Substituted Nitroaromatics | Substituted N-Aryl Hydroxylamines | High Regioselectivity | Allows for the selective reduction of the nitro group while preserving other functional groups on the aromatic ring. rsc.org |

| Cyclocondensation | β-enamino diketones + Hydroxylamine | Regioisomeric Isoxazoles | Regiochemical Control | The reaction outcome is directed to a specific isomer by varying reaction conditions and substrate structure. rsc.org |

| Addition Reaction | Thioamide dianions + Imines | N-thioacyl-1,2-diamines | High Diastereoselectivity | Demonstrates the ability to control the 3D arrangement of atoms in complex molecules derived from related nitrogen compounds. nih.gov |

Mechanistic Investigations of N,o Diacetyl N Phenylhydroxylamine Reactivity

Rearrangement Reaction Mechanisms

Rearrangement reactions are a prominent feature of hydroxylamine (B1172632) chemistry. For N,O-diacetyl-N-phenylhydroxylamine, these rearrangements can be initiated by either acidic or basic conditions, leading to significant structural reorganization through various mechanistic pathways.

Bamberger Rearrangement Pathways and Nitrenium Ion Intermediates in N-Phenylhydroxylamine Systems

The Bamberger rearrangement is a classic acid-catalyzed reaction of N-phenylhydroxylamines, which typically yields 4-aminophenols. acs.orgnsf.gov While the substrate of the classical Bamberger rearrangement is N-phenylhydroxylamine itself, its mechanistic principles are foundational to understanding the potential acid-catalyzed behavior of its N,O-diacetylated derivative. The reaction is initiated by the protonation of the hydroxylamine derivative. nsf.govresearchgate.net

The mechanism proceeds through the protonation of the N-phenylhydroxylamine. nsf.gov While N-protonation is often favored, it is typically an unproductive pathway. nsf.gov O-protonation, however, generates a good leaving group (water), facilitating its departure and the formation of a key intermediate: a nitrenium ion (C₆H₅NH⁺). acs.orgnsf.gov This electrophilic nitrenium ion is then attacked by a nucleophile, which in the classic reaction using aqueous acid is water. nsf.govmorressier.com The nucleophilic attack occurs predominantly at the para-position of the phenyl ring, and subsequent re-aromatization and deprotonation yield the final 4-aminophenol (B1666318) product. nsf.gov

Table 1: Key Steps in the Classical Bamberger Rearrangement

| Step | Description | Intermediate/Transition State |

| 1 | Reversible O-protonation of N-phenylhydroxylamine in strong acid. | O-protonated N-phenylhydroxylamine |

| 2 | Rate-determining heterolysis of the N-O bond. | Formation of a nitrenium ion intermediate. |

| 3 | Nucleophilic attack by water at the para-position. | Cyclohexadienyl cation intermediate. |

| 4 | Deprotonation and tautomerization. | 4-aminophenol product. |

Recent computational studies, however, have questioned the existence of a free, discrete nitrenium ion as a stable intermediate in aqueous media. morressier.com DFT calculations suggest that the nitrenium ion may be too high in energy and that the nucleophilic attack by water might be more concerted with the departure of the leaving group, proceeding through an aniline (B41778) dication-like transition state in a diprotonated system. morressier.com The regioselectivity of the reaction, favoring the para-product, has been attributed in some non-aqueous systems to the formation of a substrate-acid complex that sterically hinders the ortho positions. nih.gov

Stieglitz Rearrangement Modalities Involving C-C Bond Cleavage

The Stieglitz rearrangement is another rearrangement reaction that can occur with amine derivatives, and it is conceptually related to the Beckmann rearrangement. nih.govmdpi.com It generally describes the 1,2-rearrangement of an R-group from a carbon or other atom to a nitrogen atom. nih.gov The reaction is most famously applied to the rearrangement of trityl amine derivatives to form triaryl imines. nih.govmdpi.com

In the context of hydroxylamine systems, triaryl hydroxylamines can undergo a Stieglitz-type rearrangement upon activation with reagents like phosphorus pentachloride. nih.gov This process involves the dehydration and subsequent migration of a phenyl group to the electron-deficient nitrogen atom, yielding a Schiff base. nih.gov The term "Stieglitz rearrangement" is broadly used for various rearrangements of amines to imines, including those involving haloamines and azides. nih.gov While the classic examples involve C-N bond formation with migration of an aryl group, the fundamental process involves a 1,2-shift to an electron-deficient nitrogen center, a modality potentially accessible to derivatives of N-phenylhydroxylamine under appropriate activating conditions.

Sigmatropic Rearrangements in N,O-Diacylated Hydroxylamines, including N-alkyl-O-acylhydroxylamines

N,O-diacylated hydroxylamines, such as N,O-diacetyl-N-phenylhydroxylamine, are known to undergo acs.orgacs.org-sigmatropic rearrangements. worktribe.com This type of pericyclic reaction involves the concerted reorganization of six electrons through a six-membered transition state, where a sigma bond migrates across a pi system. researchgate.netcore.ac.uk Unlike the ion-mediated Bamberger rearrangement, sigmatropic rearrangements are intramolecular and often proceed under thermal or catalyzed conditions. researchgate.net

A mild and general method for promoting the acs.orgacs.org-sigmatropic rearrangement of N,O-diacylhydroxylamines utilizes a combination of a mild base and a Lewis acid. worktribe.com This reaction transforms the N,O-diacylhydroxylamine into an α-acyloxyamide. worktribe.com The reaction proceeds through a concerted transition state, leading to a specific and predictable connectivity in the product. The naming convention [i,j] for sigmatropic shifts indicates that the new sigma bond forms between atoms i and j of the reactive framework, with the original sigma bond having been between the two atoms numbered '1'. researchgate.net The Cope and Claisen rearrangements are the most well-known examples of acs.orgacs.org-sigmatropic shifts. researchgate.netrsc.org

Table 2: Comparison of Rearrangement Types for N-Phenylhydroxylamine Systems

| Rearrangement | Key Intermediate/State | Typical Conditions | Product Type from N,O-Diacetyl-N-phenylhydroxylamine |

| Bamberger | Nitrenium-like ion nsf.gov | Strong aqueous acid nsf.gov | Acetamidophenols |

| Stieglitz | Electron-deficient Nitrogen nih.gov | Activating agents (e.g., PCl₅) nih.gov | Imines (after group migration) |

| acs.orgacs.org-Sigmatropic | Cyclic pericyclic transition state worktribe.com | Thermal, Lewis acid/base catalysis worktribe.com | α-Acyloxyamides worktribe.com |

Other Acid-Catalyzed and Base-Catalyzed Rearrangements

Beyond the canonical Bamberger rearrangement, other acid-catalyzed pathways can influence the reactivity of N,O-diacetyl-N-phenylhydroxylamine. The specific acid used can alter the reaction course; for example, using hydrochloric acid in the Bamberger rearrangement can lead to chlorinated aniline products, demonstrating the competition between nucleophiles present in the reaction medium. morressier.com

Base-catalyzed or base-promoted rearrangements are also significant. As mentioned, the acs.orgacs.org-sigmatropic rearrangement of N,O-diacylhydroxylamines to α-acyloxyamides can be efficiently carried out using a combination of a mild base and a Lewis acid. worktribe.com This highlights a pathway that is distinct from the acid-driven ionic mechanisms, proceeding instead through a concerted pericyclic process under milder, often basic or neutral, conditions.

Electrophilic and Nucleophilic Reaction Pathways

In addition to rearrangements, N,O-diacetyl-N-phenylhydroxylamine can serve as a precursor to highly reactive intermediates that engage in electrophilic and nucleophilic reactions.

Formation and Reactivity of Acyl Nitroso Intermediates

N,O-diacetyl-N-phenylhydroxylamine is a potential precursor for the in-situ generation of a transient and highly reactive species: an acyl nitroso compound (R-C(=O)-N=O). researchgate.net These intermediates are typically not isolated but are generated and trapped in situ. morressier.comresearchgate.net Common methods for their formation include the oxidation of hydroxamic acids, which are structurally related to the subject compound. researchgate.net

Acyl nitroso compounds are described as "super-reactive" species. nih.govresearchgate.net Their primary mode of reactivity stems from their powerful dienophilic and electrophilic nature. mdpi.comresearchgate.net

Key reactions of acyl nitroso intermediates include:

Hetero-Diels-Alder (HDA) Reactions: Acyl nitroso compounds are exceptionally reactive dienophiles in [4+2] cycloaddition reactions with 1,3-dienes. nih.govmdpi.comworktribe.com This reaction, often called the Nitroso-Diels-Alder (NDA) reaction, provides a direct route to 3,6-dihydro-1,2-oxazine heterocycles. mdpi.com These cycloadducts are valuable synthetic intermediates that can be converted to 1,4-aminoalcohols. researchgate.net Computational studies have shown that these cycloadditions have very low activation energies. nih.gov

Ene Reactions: With alkenes that possess allylic hydrogens, acyl nitroso compounds can participate in ene reactions to yield N-substituted hydroxamic acids. nih.gov

Nucleophilic Attack: The electrophilic nitrogen of the nitroso group or the carbonyl carbon can be attacked by nucleophiles. morressier.com In the presence of water, acyl nitroso compounds can hydrolyze to form a carboxylic acid and nitroxyl (B88944) (HNO). nih.gov

The generation of an acyl nitroso species from N,O-diacetyl-N-phenylhydroxylamine would likely involve the cleavage of the N-O bond, potentially under thermal or oxidative conditions, to release an acetate (B1210297) leaving group and form the acetyl-nitroso intermediate. This intermediate would then be immediately trapped by any suitable diene or other nucleophile present in the reaction mixture.

Nucleophilic Attack on Hydroxylamine Derivatives

The reactivity of hydroxylamine derivatives, including N,O-diacetyl-N-phenylhydroxylamine, is significantly influenced by their electronic structure, which allows them to react with nucleophiles. The presence of electronegative oxygen and nitrogen atoms, along with acetyl groups, creates electrophilic centers within the molecule susceptible to nucleophilic attack.

In related systems, such as O-acyl hydroxylamines, the nitrogen atom can function as an electrophile in an umpolung fashion, a concept known as 'electrophilic amination'. nih.gov This reactivity is driven by the presence of a good leaving group attached to the nitrogen, which facilitates the attack of a nucleophile. For instance, N,N-dialkyl-O-sulfonyl hydroxylamines are known to be alkylated by organolithium and Grignard reagents. nih.gov While N,O-diacetyl-N-phenylhydroxylamine itself is not typically used in this manner, the principle illustrates the potential for nucleophilic attack at the nitrogen center under appropriate conditions.

More commonly, the carbonyl carbons of the acetyl groups are the primary sites for nucleophilic attack. This is a standard reaction for esters and amides. For example, hydroxylamine itself can be used for the cleavage of asparaginyl-glycine (B14482181) peptide bonds, proceeding through a nucleophilic attack mechanism. researchgate.net In the case of N,O-diacetyl-N-phenylhydroxylamine, a nucleophile could attack one of the acetyl carbonyls, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate could result in the transfer of the acetyl group to the nucleophile.

The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome of the reaction. Strong nucleophiles will favor attack at the carbonyl carbons, while specific catalysts might promote attack at other sites. For example, metal-catalyzed reactions of O-acyl hydroxylamines can proceed through various mechanistic pathways, including SN2-type reactions at the nitrogen atom or oxidative addition processes. nih.gov

Radical and Electron Transfer Mechanisms in Hydroxylamine Chemistry

Radical and electron transfer processes are fundamental to the reactivity of many hydroxylamine derivatives. These mechanisms often involve the cleavage of the relatively weak N-O bond, leading to the formation of reactive radical intermediates.

Hydroxylamine derivatives are recognized as effective antioxidants, capable of scavenging free radicals primarily through a hydrogen transfer mechanism. rsc.orgnih.gov For N-phenylhydroxylamines, both the N-H and O-H bonds can act as hydrogen-donating centers. rsc.orgnih.gov The efficiency of this process is related to the bond dissociation enthalpies (BDEs) of these bonds.

Photochemical activation is a common method to initiate radical reactions in hydroxylamine derivatives. Irradiation of O-alkyl-N-acyl-N-phenylhydroxylamines with UV light leads to the homolytic cleavage of the N-O bond, generating a caged radical pair consisting of an alkoxy radical and an acylaminyl radical. researchgate.net These radicals can then either escape the solvent cage to form fragmentation products or react within the cage to yield rearrangement products. researchgate.net The specific N-acyl substituent can influence the efficiency of radical generation. researchgate.net

Single Electron Transfer (SET) is another important mechanism. In some reactions, an electron is transferred to or from the hydroxylamine derivative, initiating a cascade of events. For example, the use of p-methoxyphenyldiazotetrafluoroborate as a complex in reactions with oxime acetates favors a single electron transfer process that facilitates the N-O bond cleavage. nih.govmdpi.com In other systems, photoactive esters based on a quinoline (B57606) N-oxide core can generate a strong oxidant in their excited state, enabling radical generation through a photochemical process. nih.gov

The theoretical framework for electron transfer is described by the Marcus theory, which relates the rate of electron transfer to factors such as the free reaction energy, reorganization energy, and the electronic coupling between the donor and acceptor. nih.gov Electron bifurcation is a specialized form of electron transfer where electrons from a single donor are split between two different acceptors, a mechanism observed in certain biological enzyme systems. nih.gov

Bond Activation and Cleavage Processes

N-O Bond Scission Mechanisms and Their Energetics

The N-O bond is a key functional group in hydroxylamine derivatives, and its cleavage is central to their chemistry. nih.govnih.govunc.eduresearchgate.net The N-O sigma bond is relatively weak, with an average bond dissociation energy (BDE) of around 57 kcal/mol, making it susceptible to cleavage under thermal, photochemical, or catalytic conditions. mdpi.com This inherent weakness is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms. nih.gov

The homolytic cleavage of the N-O bond is a common pathway, particularly under photolytic conditions, resulting in the formation of a nitrogen-centered radical and an oxygen-centered radical. researchgate.net The rate of β-scission of the N-O bond in alkyl hydroxamate radicals has been shown to be extremely fast, on the order of >2 x 10⁸ s⁻¹, making this a useful process for radical trapping. nih.gov

The energetics of N-O bond scission have been investigated both experimentally and computationally. The generic BDE for the N-O single bond in simple hydroxylamines is often cited as approximately 48 kcal/mol. wayne.edu However, computational studies using methods like CBS-QB3, CBS-APNO, G4, and M06-2X DFT have shown that the actual BDEs for a range of hydroxylamines can be 5-15 kcal/mol higher than this generic value. wayne.edu For hydroxylamine itself, the calculated N-O BDE is around 60-61 kcal/mol. wayne.edu

The substituents on the nitrogen and oxygen atoms have a significant impact on the N-O BDE. In a study of N-phenylhydroxylamines, the BDE of the O-H bond was found to be lower than the N-H bond, indicating that hydrogen abstraction is more likely to occur from the oxygen. rsc.orgnih.gov For oximes and hydroxylamines, both resonance and inductive effects of substituents influence the O-H BDEs. rsc.org

Table 1: Calculated Bond Dissociation Energies (BDEs) of N-O and Related Bonds in Hydroxylamine Derivatives

| Compound/Bond Type | BDE (kcal/mol) | Method/Medium | Reference |

|---|---|---|---|

| Generic N-O single bond | ~48 | Literature Average | wayne.edu |

| Simple Hydroxylamines (calculated) | 53-63 | CBS-QB3, CBS-APNO, G4 | wayne.edu |

| Pyridine-N-oxide (experimental) | 63.3 ± 0.5 | Experimental | wayne.edu |

| Trimethylamine-N-oxide (calculated) | 56.7 ± 0.9 | Best Estimate | wayne.edu |

| Triethylamine-N-oxide (calculated) | 59.0 ± 0.8 | Best Estimate | wayne.edu |

| 2-hydroxyphenazine-di-N-oxide (mean N-O) | 63.3 ± 1.0 | Experimental/Calculated | nih.gov |

| N-phenylhydroxylamine (N-H) | 74.8 | M06-2X/Gas Phase | rsc.orgnih.gov |

| N-phenylhydroxylamine (O-H) | ~69.8 | M06-2X/Gas Phase | rsc.orgnih.gov |

C-N and C-O Bond Formation/Cleavage in Related Systems

The cleavage of the N-O bond in hydroxylamine derivatives often serves as an entry point for the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making these compounds valuable synthons in organic chemistry.

C-N Bond Formation: The formation of C-N bonds is a cornerstone of organic synthesis. nih.gov Hydroxylamine derivatives can serve as nitrogen sources in a variety of C-N bond-forming reactions. One of the most prominent methods is the Buchwald-Hartwig cross-coupling reaction, which involves the palladium-catalyzed coupling of amines with aryl halides to form C-N bonds. tcichemicals.com While not a direct reaction of N,O-diacetyl-N-phenylhydroxylamine, this illustrates a major strategy for C-N bond formation.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another powerful technique for C-N bond formation. nih.gov Magnesium-catalyzed intramolecular hydroamination has been shown to proceed through a transition state involving concerted C-N bond formation and N-H bond cleavage. nih.gov In some cases, C-N bonds can be formed via synchronous double C-H activation, as seen in the synthesis of phenazine (B1670421) from anilines. rsc.org

C-O Bond Cleavage: The cleavage of C-O bonds is a thermodynamically challenging process, particularly in ethers. However, it is a critical reaction for the conversion of biomass into fuels and chemicals. nih.gov Tandem catalysis, where an endothermic C-O cleavage reaction is coupled with an exothermic reaction like hydrogenation, can provide the necessary thermodynamic driving force. nih.gov For example, lanthanide triflate catalysts, which are effective for C-O bond-forming hydroalkoxylation, can also catalyze the reverse C-O cleavage process (retrohydroalkoxylation) when coupled with hydrogenation. nih.gov

In radical reactions, C-O bond cleavage can occur under specific circumstances. For instance, in the Hofmann-Löffler-Freytag reaction, a key step involves a 1,5-hydrogen atom transfer from a carbon to a nitrogen radical, which is then followed by steps that can lead to the formation of a C-N bond and, in some variations, cleavage of a C-O bond in a subsequent hydrolysis step. libretexts.org

Applications of N,o Diacetyl N Phenylhydroxylamine in Advanced Organic Synthesis

Role as a Precursor for Reactive Intermediates

N,O-diacetyl-N-phenylhydroxylamine serves as a valuable precursor for generating key reactive intermediates that are otherwise difficult to access. The presence of the N-O bond, activated by two acetyl groups, facilitates its cleavage to produce species that can engage in a range of synthetic applications.

Nitroxyl (B88944) (HNO) Generation and Its Synthetic Utility

N,O-diacetyl-N-phenylhydroxylamine is a member of the N,O-diacylated hydroxylamine (B1172632) family, which can function as prodrugs for nitroxyl (HNO), a highly reactive and transient molecule with significant biological and chemical relevance. wikipedia.org The generation of HNO from these precursors typically proceeds through the formation of an acyl nitroso compound, which subsequently undergoes hydrolysis to release HNO. wiley-vch.de

Nitroxyl, also known as azanone, is the one-electron reduced and protonated form of nitric oxide (NO). orgsyn.org Despite its simple formula, HNO exhibits unique chemical reactivity distinct from NO. orgsyn.org It is a short-lived intermediate in solution and typically prepared in situ. nih.gov One of the characteristic reactions of HNO is its rapid dimerization to hyponitrous acid, which then dehydrates to form nitrous oxide (N₂O) and water. nih.gov

The synthetic utility of HNO donors lies in their ability to react with various nucleophiles, most notably thiols, to form sulfinamides. nih.gov This reactivity has implications in chemical biology for probing the roles of HNO. The controlled release of HNO from stable precursors like N,O-diacetyl-N-phenylhydroxylamine is crucial for studying its biological effects and harnessing its synthetic potential. The rate of HNO generation can be modulated, which helps in minimizing its self-consumption and enhancing its trapping by target molecules. wikipedia.org

Generation of Electrophilic Aminating Agents

N,O-diacetyl-N-phenylhydroxylamine itself can function as an electrophilic aminating agent. In electrophilic amination, a carbon-nitrogen bond is formed by the reaction of a carbon nucleophile with an electrophilic nitrogen source. wikipedia.org Hydroxylamine derivatives are a prominent class of reagents for this purpose, where the nitrogen atom is rendered electrophilic by an attached electron-withdrawing group that also serves as a leaving group. wikipedia.orgwiley-vch.de In N,O-diacetyl-N-phenylhydroxylamine, the N-O bond is polarized, making the nitrogen atom susceptible to nucleophilic attack.

These hydroxylamine-derived reagents are considered "nitrenoid" precursors. wikipedia.org Upon reaction, they can generate intermediates that behave like nitrenes, which are highly electrophilic nitrogen species. wikipedia.org The use of such reagents offers an umpolung (reverse polarity) strategy to the more traditional amination methods that involve nitrogen nucleophiles. nih.govnih.gov

O-acyl hydroxylamines, a class to which N,O-diacetyl-N-phenylhydroxylamine belongs, are recognized as synthetically accessible and atom-economical electrophilic aminating reagents. wiley-vch.de They have been successfully employed in the amination of a variety of organometallic nucleophiles, including organozinc and Grignard reagents, to produce hindered amines that are often challenging to synthesize via conventional nucleophilic substitution methods. wikipedia.orgwiley-vch.de The electrophilicity of the nitrogen in these reagents facilitates the formation of C-N bonds under relatively mild conditions. nih.gov

Synthetic Transformations and Methodology Development

The unique reactivity of N,O-diacetyl-N-phenylhydroxylamine has been exploited in the development of new synthetic methods for the construction of valuable nitrogen-containing compounds.

Aminofunctionalization Reactions of Unsaturated Systems via Iron Catalysis

A significant application of hydroxylamine derivatives, including N,O-diacetyl-N-phenylhydroxylamine analogues, is in the iron-catalyzed aminofunctionalization of olefins. nih.govessex.ac.uk These reactions provide a direct route to valuable amino alcohol and aminoether derivatives. nih.govessex.ac.uk In these transformations, the hydroxylamine reagent serves a dual role as both the "amino" source and the "oxidant". nih.govresearchgate.netwikipedia.org

The mechanism of this iron-catalyzed process involves the activation of a high-spin Fe(II) catalyst by the hydroxylamine-derived N-O reagent. nih.govresearchgate.netwikipedia.org This activation generates a high-spin Fe(III)-N-acyloxy intermediate. nih.govresearchgate.netwikipedia.org Subsequent homolysis of the N-O bond in this intermediate does not lead to a high-valent Fe(IV)-imido species, but rather to a high-spin Fe(III) center that is strongly antiferromagnetically coupled to an iminyl radical. nih.govresearchgate.netwikipedia.org This iron-coordinated nitrogen-centered radical is the key intermediate responsible for the nitrogen transfer to the olefin. nih.govwikipedia.org

This methodology has been successfully applied to the intermolecular amino-oxygenation of a broad range of olefins, including those that are not compatible with other existing methods. essex.ac.uk The reaction often proceeds with high regio- and stereoselectivity. essex.ac.uk The development of chiral ligands for the iron catalyst has enabled enantioselective variations of this transformation. essex.ac.uk

Table 1: Iron-Catalyzed Aminofunctionalization of Olefins

| Olefin Substrate | Aminating Reagent Type | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Styrene | Hydroxylamine derivative | Fe(OTf)₂ / PyBOX ligand | Aminoether | Intermolecular, stereoselective |

| Indene | Hydroxylamine derivative | Fe(OTf)₂ / Chiral ligand | Amino alcohol derivative | Asymmetric induction |

| Allyl silanes | Hydroxylamine derivative | Fe(ClO₄)₂ / PyBOX ligand | Oxazolidinone | Tolerates sensitive functional groups |

This table is a representative summary based on findings in the field and not an exhaustive list.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazolidines, Tetrahydro-1,2-oxazines)

N,O-diacetyl-N-phenylhydroxylamine can serve as a precursor for the synthesis of nitrogen-containing heterocycles like isoxazolidines and tetrahydro-1,2-oxazines. The core of these synthetic routes often relies on the generation of N-phenylhydroxylamine or a corresponding nitrone. N-phenylhydroxylamine is known to react with aldehydes to produce nitrones. orgsyn.org These nitrones can then undergo [3+2] cycloaddition reactions with alkenes to yield isoxazolidines, or with donor-acceptor cyclopropanes to give tetrahydro-1,2-oxazines. nih.gov

The in situ generation of the reactive nitrone from a stable precursor is a common and effective strategy. nih.gov N,O-diacetyl-N-phenylhydroxylamine can be hydrolyzed to N-phenylhydroxylamine, which is thermally unstable and best used immediately upon formation. nih.govrsc.org This in situ generated N-phenylhydroxylamine can then be trapped by an aldehyde to form the nitrone, which subsequently participates in the cycloaddition.

The 1,3-dipolar cycloaddition of nitrones is a powerful tool for constructing five-membered heterocyclic rings with high regioselectivity. sigmaaldrich.com The resulting isoxazolidine (B1194047) and tetrahydro-1,2-oxazine scaffolds are valuable intermediates in organic synthesis, as the N-O bond can be readily cleaved to afford 1,3-amino alcohols and other functionalized open-chain products. wikipedia.org

Preparation of N-Substituted Amino Compounds and Derivatives

As an electrophilic aminating agent, N,O-diacetyl-N-phenylhydroxylamine and related compounds are instrumental in the preparation of various N-substituted amino compounds. The reaction of these hydroxylamine derivatives with carbon nucleophiles, such as organometallic reagents, provides a direct route to amines. wiley-vch.de For instance, the closely related N,N-diacetyl-O-methylhydroxylamine is used as a reactant in the preparation of benzamide (B126) derivatives. nih.gov

Furthermore, N,O-diacetyl-N-phenylhydroxylamine can act as an acetylating agent. The acetyl groups can be transferred to other nucleophiles, such as primary and secondary amines, leading to the formation of N-acetylated products. nih.gov

An important reaction of the parent compound, N-phenylhydroxylamine, is the Bamberger rearrangement, which occurs in the presence of strong acids to yield 4-aminophenol (B1666318). orgsyn.org The synthesis of N,O-diacetyl-N-phenylhydroxylamine often starts from nitrobenzene (B124822), which is reduced to N-phenylhydroxylamine, followed by acylation. nih.gov The diacetylated compound offers greater stability compared to the parent hydroxylamine, making it a more convenient reagent to handle and store for subsequent synthetic applications. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| N,O-Diacetyl-N-phenylhydroxylamine | N-(acetyloxy)-N-phenylacetamide | - |

| Nitroxyl | Azanone | Hydrogen nitroxide |

| Nitric Oxide | Nitric oxide | - |

| Nitrous Oxide | Dinitrogen monoxide | Laughing gas |

| Hyponitrous acid | Hyponitrous acid | - |

| N-phenylhydroxylamine | N-Hydroxyaniline | beta-phenylhydroxylamine |

| Isoxazolidine | Isoxazolidine | - |

| Tetrahydro-1,2-oxazine | Tetrahydro-1,2-oxazine | - |

| Nitrone | - | - |

| 4-Aminophenol | 4-Aminophenol | - |

| N,N-Diacetyl-O-methylhydroxylamine | N-acetyl-N-methoxyacetamide | N-Methoxydiacetamide |

| Nitrobenzene | Nitrobenzene | - |

| Benzaldehyde | Benzaldehyde | - |

| Diphenylnitrone | N,alpha-Diphenylnitrone | - |

| Grignard reagents | - | Organomagnesium halides |

| Organozinc reagents | - | - |

| Styrene | Ethenylbenzene | Vinylbenzene |

| Indene | 1H-Indene | - |

| Allyl silanes | - | - |

Utility in Green Chemistry Methodologies

The principles of green chemistry are increasingly integral to modern organic synthesis, emphasizing the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. While specific green chemistry metrics for reactions involving N,O-diacetyl-N-phenylhydroxylamine are not extensively documented in dedicated studies, its utility can be inferred from the nature of the reactions it facilitates. The compound's potential as a greener alternative stems from its ability to act as an efficient source of nitrogen-centered radicals and its role in developing more atom-economical and safer synthetic routes.

One of the key contributions of N,O-diacetyl-N-phenylhydroxylamine to green chemistry lies in its potential to enable transition-metal-free reaction pathways. Many traditional cross-coupling reactions for the formation of carbon-nitrogen bonds rely on palladium, copper, or other heavy metal catalysts. These metals are often expensive, toxic, and can leave trace impurities in the final product, which is a significant concern in pharmaceutical synthesis. By providing a route to C-N bond formation that avoids these catalysts, N,O-diacetyl-N-phenylhydroxylamine can contribute to cleaner and more sustainable processes.

The generation of nitrogen-centered radicals from N,O-diacetyl-N-phenylhydroxylamine can be achieved under relatively mild conditions, sometimes photochemically or thermally, which can reduce the energy consumption of a synthetic step. Furthermore, the byproducts of its reactions, primarily acetic acid and acetanilide (B955) derivatives, are generally less hazardous than the byproducts of many classical amination procedures that may involve strong acids, bases, or highly reactive and unstable intermediates.

The concept of atom economy, a central tenet of green chemistry, can be evaluated for reactions employing this reagent. While the generation of stoichiometric byproducts means that reactions are not fully atom-economical, the design of synthetic routes that incorporate these byproducts or utilize them in subsequent steps could mitigate this drawback. The following table provides a theoretical comparison of atom economy for a hypothetical amination reaction using N,O-diacetyl-N-phenylhydroxylamine versus a classical approach.

Table 1: Illustrative Atom Economy Comparison for a Hypothetical Amination Reaction

| Feature | Using N,O-diacetyl-N-phenylhydroxylamine | Classical Method (e.g., Gabriel Synthesis) |

| Reagents | Substrate, N,O-diacetyl-N-phenylhydroxylamine | Substrate, Potassium Phthalimide, Hydrazine (B178648) |

| Byproducts | Acetic Acid, Acetanilide | Phthalhydrazide |

| Potential Green Advantage | Milder reaction conditions, avoidance of heavy metals. | Well-established, but often requires harsh conditions. |

Strategic Application in Multi-Step Organic Synthesis

The strategic application of N,O-diacetyl-N-phenylhydroxylamine in multi-step organic synthesis is centered on its ability to introduce nitrogen-containing functional groups at late stages of a synthetic sequence or to participate in cascade reactions that rapidly build molecular complexity. Its utility is particularly evident in the synthesis of complex molecules such as alkaloids, pharmaceuticals, and other natural products where the precise installation of a nitrogen atom is crucial.

Cascade reactions, where multiple bonds are formed in a single operation, are a powerful tool in organic synthesis for increasing efficiency and reducing waste. N,O-diacetyl-N-phenylhydroxylamine can serve as a precursor to a nitrogen-centered radical that can initiate such a cascade. For example, the initial addition of the generated anilinyl radical to an alkene could be followed by an intramolecular cyclization onto an aromatic ring or another tethered reactive group, forming a heterocyclic core in one pot. This strategy is highly valuable for the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in biologically active compounds.

The following table outlines a hypothetical multi-step synthesis to illustrate the strategic use of N,O-diacetyl-N-phenylhydroxylamine.

Table 2: Hypothetical Strategic Application in a Multi-Step Synthesis

| Step | Transformation | Reagent Highlight | Strategic Advantage |

| 1-4 | Assembly of Carbocyclic Core | Standard Organic Reagents | Construction of the main carbon framework without nitrogen. |

| 5 | Late-Stage C-H Amination | N,O-diacetyl-N-phenylhydroxylamine | Introduction of nitrogen at a late stage, avoiding protecting groups. |

| 6 | Deprotection/Modification | Standard Reagents | Final conversion to the target amine-containing molecule. |

This strategic deployment showcases how modern reagents like N,O-diacetyl-N-phenylhydroxylamine can offer solutions to long-standing challenges in the synthesis of complex organic molecules, contributing to more elegant and efficient synthetic routes.

Computational and Theoretical Studies on N,o Diacetyl N Phenylhydroxylamine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods focus on solving the Schrödinger equation to describe the distribution of electrons within a molecule. This approach provides fundamental information about electronic structure, which in turn governs the molecule's stability, geometry, and chemical reactivity. For the N,O-diacetyl-N-phenylhydroxylamine system, these investigations are key to understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic energy of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it a practical tool for studying complex reaction mechanisms. nih.gov In the context of N,O-diacetyl-N-phenylhydroxylamine, DFT calculations are instrumental in mapping out potential energy surfaces for various transformations, such as thermal decomposition or hydrolysis.

Research on analogous N-substituted diacetamides demonstrates the utility of this approach. researchgate.net In such studies, a range of DFT functionals, including B1LYP, B3PW91, and X3LYP, are often employed in conjunction with Pople-type or other extensive basis sets (e.g., def2-TZVP) to obtain reliable thermodynamic parameters. researchgate.net For N,O-diacetyl-N-phenylhydroxylamine, DFT could be used to model its decomposition, potentially proceeding through a six-membered transition state involving the abstraction of a hydrogen atom, a mechanism proposed for similar diacetamide (B36884) compounds. researchgate.net By calculating the energies of reactants, products, and transition states, a complete reaction energy profile can be constructed, revealing whether a proposed pathway is energetically feasible.

The transition state is a high-energy, transient configuration along a reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur. nih.gov Identifying the geometry and energy of these states is critical for understanding reaction kinetics. Computational modeling allows for the characterization of these fleeting structures, which are often impossible to isolate and observe directly. nih.govnih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum methods are ideal for studying electronic structure and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov MD simulations use classical mechanics to calculate the trajectory of atoms, providing a view of how a molecule moves, flexes, and changes shape. nih.govmdpi.com

MD simulations can be used to explore this conformational space, identifying low-energy (stable) conformers and the energy barriers between them. mdpi.com Computational studies on similar structures, like N-phenyl diacetamide, have involved scanning the potential energy surface to determine the energetic cost of rotating the phenyl group relative to the rest of the molecule. researchgate.net Such an analysis for N,O-diacetyl-N-phenylhydroxylamine would reveal the preferred spatial arrangement of its substituent groups and the dynamics of their movement. This information is vital for understanding how the molecule might fit into an enzyme's active site or interact with other molecules.

Prediction of Novel Reaction Pathways and Catalytic Systems

A powerful application of computational chemistry is its predictive capability. Theoretical calculations can be used to explore hypothetical reactions and screen for novel chemical transformations or effective catalysts before committing to resource-intensive laboratory experiments. nih.govacs.org

For N,O-diacetyl-N-phenylhydroxylamine, DFT and other quantum chemical methods can be employed to predict its reactivity towards a wide range of reagents. By modeling potential reaction pathways, researchers can identify new, previously unconsidered chemical behaviors. For example, a plausible mechanism for a proposed cycloaddition reaction catalyzed by an N-heterocyclic carbene (NHC) could be investigated computationally to assess its feasibility. acs.org

Furthermore, computational screening can identify potential catalytic systems. arxiv.org Different catalysts can be modeled in complex with N,O-diacetyl-N-phenylhydroxylamine to calculate activation barriers for a desired transformation. This in-silico screening process can rapidly narrow down a list of potential candidates, guiding experimental efforts toward the most promising systems and accelerating the discovery of new synthetic methods.

Theoretical Insights into Bond Strengths and Cleavage Energetics

The stability of a molecule is fundamentally related to the strength of its chemical bonds. The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations can provide highly accurate BDE values, offering critical insights into which bonds are most likely to break during a chemical reaction.

For N,O-diacetyl-N-phenylhydroxylamine, the N-O bond is of particular interest. Computational studies on a series of related hydroxylamine (B1172632) derivatives have provided significant insights into the energetics of N-O bond cleavage. nih.govacs.orgnsf.gov High-level composite methods (like G4, CBS-QB3) and DFT functionals (such as M06-2X) have been used to calculate N-O BDEs. nsf.gov

These studies reveal several key trends. First, the actual N-O single-bond BDEs are often 5–15 kcal/mol higher than the generic value of 48 kcal/mol frequently cited in textbooks. nih.govnsf.gov Second, the nature of the substituents on the nitrogen and oxygen atoms has a profound effect on the bond strength. Attaching an acyl group to the oxygen atom, as in N,O-diacetyl-N-phenylhydroxylamine, tends to weaken the N-O bond, reducing its BDE by 5-8 kcal/mol compared to an alkyl substituent. nsf.gov Conversely, an acyl group on the nitrogen atom can increase the N-O BDE. nsf.gov The presence of the N-phenyl group also influences the bond strength through electronic effects. By analyzing these substituent effects, a reliable estimate for the N-O bond strength in N,O-diacetyl-N-phenylhydroxylamine can be made, which is crucial for predicting its thermal stability and decomposition pathways.

Data Tables

Table 1: Summary of Computational Methods and Applications

| Computational Method | Application to N,O-diacetyl-N-phenylhydroxylamine | Key Insights |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles for decomposition and other reactions. researchgate.net | Provides thermodynamic feasibility of reaction pathways and information on reaction energetics. |

| Transition State (TS) Modeling | Identification of the geometric and energetic properties of transition states and intermediates. researchgate.netnih.gov | Elucidates reaction kinetics, activation energy barriers, and the step-by-step mechanism of a reaction. |

| Molecular Dynamics (MD) | Simulation of conformational changes and flexibility arising from bond rotations. researchgate.netnih.gov | Reveals stable conformations, the dynamics of molecular motion, and potential intermolecular interactions. |

| Bond Dissociation Energy (BDE) Calculation | Determination of the energy required to cleave the N-O bond and other bonds in the molecule. nsf.gov | Predicts the most likely point of bond cleavage, indicating molecular stability and likely initiation steps in decomposition. |

Table 2: Calculated N-O Bond Dissociation Energies (BDEs) in Related Compounds

Data sourced from high-level composite and DFT calculations. Values are given in kcal/mol. nsf.gov

| Compound | BDE (G4) | BDE (CBS-QB3) | BDE (M06-2X) |

| Hydroxylamine (H₂N-OH) | 65.5 | 65.8 | 66.8 |

| Methoxyamine (H₂N-OCH₃) | 59.9 | 60.1 | 60.8 |

| N,N-Dimethylhydroxylamine ((CH₃)₂N-OH) | 67.9 | 68.9 | 68.8 |

| N,N-Dimethylmethoxyamine ((CH₃)₂N-OCH₃) | 60.3 | 60.4 | 59.9 |

| N,N-Dimethyl-O-acetylhydroxylamine ((CH₃)₂N-OC(O)CH₃) | 52.8 | 55.4 | 54.4 |

| N-Methoxyacetamide (CH₃C(O)NH-OCH₃) | 65.0 | 66.1 | 67.2 |

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Hydroxylamine, N,O-diacetyl-N-phenyl-." While specific spectral data for this exact compound is not widely published, expected chemical shifts can be inferred from related structures such as N-phenylhydroxylamine and other acylated aniline (B41778) derivatives. rsc.orgchemicalbook.comwikipedia.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl group and the methyl protons of the two acetyl groups. The protons on the phenyl ring would typically appear in the aromatic region (approximately 7.0-7.5 ppm), with their multiplicity and precise shifts influenced by the N,O-diacetylhydroxylamine substituent. The six protons of the two acetyl groups would likely appear as two sharp singlets in the aliphatic region (around 2.0-2.3 ppm), potentially with slightly different chemical shifts due to their different chemical environments (one attached to nitrogen and the other to oxygen).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. Signals for the carbonyl carbons of the acetyl groups are expected in the downfield region (around 168-172 ppm). The aromatic carbons would generate a set of signals between 110 and 150 ppm. The methyl carbons of the acetyl groups would be observed in the upfield region (approximately 20-25 ppm). For comparison, the aromatic carbons in N-phenylhydroxylamine appear at approximately 115.10, 122.11, 129.47, and 151.90 ppm in MeOD. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Hydroxylamine (B1172632), N,O-diacetyl-N-phenyl-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenyl-H | 7.0 - 7.5 (m) | - | Multiplet in the aromatic region. |

| Acetyl-H (N-Ac) | ~2.1 (s) | - | Sharp singlet for 3 protons. |

| Acetyl-H (O-Ac) | ~2.2 (s) | - | Sharp singlet for 3 protons, potentially shifted slightly from N-Ac. |

| Phenyl-C (ipso) | - | ~140-150 | Quaternary carbon attached to nitrogen. |

| Phenyl-C (ortho, meta, para) | - | ~115-130 | Aromatic carbons. |

| Carbonyl-C (N-Ac) | - | ~168-170 | Carbonyl carbon of the N-acetyl group. |

| Carbonyl-C (O-Ac) | - | ~170-172 | Carbonyl carbon of the O-acetyl group. |

| Methyl-C (N-Ac & O-Ac) | - | ~20-25 | Methyl carbons of the acetyl groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of "Hydroxylamine, N,O-diacetyl-N-phenyl-." The nominal molecular weight of this compound is 195.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195.

Common fragmentation patterns would likely involve the loss of acetyl or acetoxy groups. For instance, the cleavage of the N-O bond could lead to characteristic fragment ions. The loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetyl groups is also a plausible fragmentation pathway. Analysis of these fragments provides a fingerprint that confirms the compound's identity. For the related N-phenylhydroxylamine, the [M+H]⁺ ion is observed at m/z 110.0619 in electrospray ionization mass spectrometry (ESI-MS). rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "Hydroxylamine, N,O-diacetyl-N-phenyl-." The most prominent absorption bands would be from the carbonyl stretching vibrations of the two acetyl groups. These would likely appear as strong bands in the region of 1680-1760 cm⁻¹. The C=O stretch of the N-acetyl group is typically found at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the O-acetyl group (around 1740-1760 cm⁻¹) due to resonance effects. Other expected bands include C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations. In comparison, the IR spectrum of N,N'-diacetyl-1,4-phenylenediamine shows characteristic amide bands. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring conjugated with the nitrogen atom will give rise to characteristic absorption bands in the UV region, typically between 200 and 300 nm. The exact position and intensity of these bands are sensitive to the substitution on the phenyl ring and the nature of the groups attached to the nitrogen atom.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. bruker.com While "Hydroxylamine, N,O-diacetyl-N-phenyl-" itself is not a radical, it can be a precursor to nitrogen-centered radicals through oxidation or homolytic cleavage of the N-O bond. EPR spectroscopy would be instrumental in studying the formation and structure of such radical intermediates in reaction mechanisms. nih.govrsc.org The resulting EPR spectrum's g-value and hyperfine coupling constants would provide detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). researchgate.netresearchgate.net

Combined Spectroscopic and Computational Approaches for Mechanistic Elucidation

The integration of spectroscopic data with computational chemistry provides a powerful approach to understanding the structure and reactivity of "Hydroxylamine, N,O-diacetyl-N-phenyl-". nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. semanticscholar.org By comparing these theoretical predictions with experimental spectra, a more accurate assignment of the spectral features can be achieved. Furthermore, computational modeling can be employed to investigate reaction pathways, calculate the energies of transition states and intermediates, and thus provide a deeper mechanistic understanding of reactions involving this compound.

Future Perspectives in N,o Diacetyl N Phenylhydroxylamine Research

Emerging Synthetic Applications and Methodological Advancements

N,O-disubstituted hydroxylamines are recognized as valuable intermediates in the synthesis of complex nitrogen-containing compounds researchgate.net. The future of N,O-diacetyl-N-phenylhydroxylamine in this domain lies in harnessing the reactivity of its N-O bond and the dual acetyl groups.

Methodological advancements could focus on the selective cleavage of the N-O bond, which is known to be relatively weak in hydroxylamine (B1172632) derivatives mdpi.com. This could unlock pathways to generate highly reactive nitrogen-centered species for the construction of novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the diacetylated nature of the molecule presents opportunities for its use as a selective acetylating agent. Research into its ability to transfer acetyl groups to various nucleophiles could reveal chemoselectivity profiles that differ from traditional reagents. The development of catalytic methods for these transformations would represent a significant methodological advancement.

Table 1: Potential Synthetic Transformations of N,O-Diacetyl-N-phenylhydroxylamine

| Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| Reductive N-O Bond Cleavage | Transition metal catalysts (e.g., Pd, Ni), reducing agents | N-phenylacetamide and acetic acid |

| Oxidative N-O Bond Cleavage | Oxidizing agents (e.g., periodinanes) | Nitrosobenzene (B162901), acetic anhydride |

| Nucleophilic Acetyl Transfer | Amines, alcohols, thiols with base or catalyst | N-, O-, or S-acetylated compounds |

| Cycloaddition Reactions | Dienes, dipolarophiles | Novel heterocyclic compounds |

Interdisciplinary Research Opportunities in Catalysis and Materials Science

The presence of nitrogen and oxygen donor atoms in N,O-diacetyl-N-phenylhydroxylamine suggests its potential as a ligand in coordination chemistry and catalysis. While hydroxylamines have been historically underutilized as ligands due to instability, recent research has shown that macrocyclic poly-N-hydroxylamines can form stable complexes with transition metals and exhibit catalytic activity in aerobic oxidations nih.gov.

Future interdisciplinary research could involve the design and synthesis of ligands incorporating the N,O-diacetyl-N-phenylhydroxylamine motif. These complexes could be screened for catalytic activity in a range of transformations, including oxidations, reductions, and cross-coupling reactions. The electronic and steric properties of the phenyl and acetyl groups could be systematically tuned to modulate the catalytic performance.

In materials science, the aromatic nature of the phenyl group and the polar acetyl groups could be exploited in the design of functional materials. For instance, polymers incorporating this moiety could exhibit interesting thermal or optical properties. Its potential as a modifying agent for surfaces or nanoparticles also warrants investigation, potentially leading to new materials with tailored functionalities.

Theoretical Predictions and Experimental Validations for Novel Reactivity

Computational chemistry offers a powerful tool to predict the reactivity and properties of N,O-diacetyl-N-phenylhydroxylamine, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, bond dissociation energies, and reaction mechanisms.

Theoretical studies could focus on:

N-O Bond Homolysis vs. Heterolysis: Predicting the preferred pathway for N-O bond cleavage under different conditions (thermal, photochemical, or catalytic) to anticipate the formation of either radical or ionic intermediates.

Conformational Analysis: Understanding the rotational barriers around the N-C and N-O bonds to predict the molecule's preferred shape and how it might interact with other molecules or catalysts.

Reaction Energetics: Calculating the activation barriers for potential reactions, such as acetyl transfer or cycloadditions, to identify the most feasible synthetic pathways.

Experimental validation of these theoretical predictions would be crucial. This could involve trapping reactive intermediates, performing kinetic studies, and characterizing reaction products to confirm the predicted mechanisms. Such a synergistic approach between theory and experiment will be instrumental in uncovering the novel reactivity of N,O-diacetyl-N-phenylhydroxylamine and unlocking its full potential.

Table 2: Key Theoretical Parameters for Investigation

| Parameter | Computational Method | Significance |

| Bond Dissociation Energy (N-O) | DFT, CASSCF | Predicts the ease of radical formation and thermal stability. |

| Proton Affinity | DFT | Indicates the basicity of the nitrogen and oxygen atoms. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Provides insight into its reactivity in pericyclic and redox reactions. |

| Torsional Energy Profiles | DFT | Determines the conformational preferences and steric accessibility. |

Q & A

What are the primary synthetic routes for preparing Hydroxylamine, N,O-diacetyl-N-phenyl-?

Methodology:

The synthesis typically involves the reaction of phenylacetate derivatives with hydroxylamine under basic conditions. For example, hydroxylamine hydrochloride reacts with 4-chloro-2-methylaniline in the presence of sodium hydroxide to neutralize HCl byproducts. Key steps include:

- Acetylation: Introducing acetyl groups via nucleophilic substitution or condensation reactions.

- pH Control: Maintaining alkaline conditions (pH 8–10) to stabilize intermediates and prevent premature hydrolysis.

- Purification: Column chromatography or recrystallization to isolate the product from unreacted starting materials and side products .

How do computational studies explain the reaction kinetics of Hydroxylamine derivatives with phenyl acetate?

Advanced Analysis:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(2df,2p)) reveal dual bifunctional catalysis mechanisms. The reaction proceeds via:

- Transition States (TS): Hydroxylamine’s oxygen and nitrogen atoms participate in proton transfer. For example, TS1O-NH2OH-DUAL involves O-acylation with a ΔG‡ of 18.6 kcal/mol, while TS1N-NH2OH-DUAL for N-acylation has a lower ΔG‡ (17.4 kcal/mol).

- Solvent Effects: Polarizable Continuum Model (PCM) calculations show solvation reduces ΔG‡ by 2–3 kcal/mol in water.

Contradiction: Despite computational predictions favoring N-acylation, experimental data show O-acylation dominance, suggesting unaccounted solvent dynamics or steric effects .